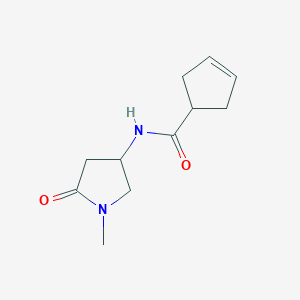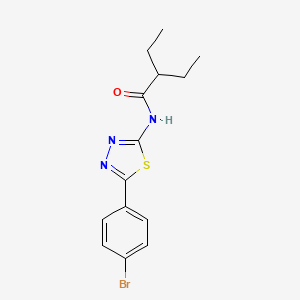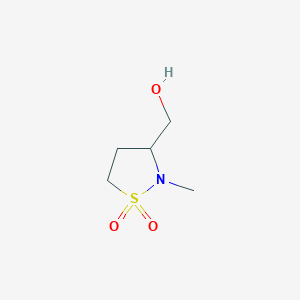
4,4-Dimethyl-2-(2-(trifluoromethyl) phenyl)-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-2-(2-(trifluoromethyl) phenyl)-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C12H12F3NO and its molecular weight is 243.229. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Properties in Ethylene Oligomerization
4,4-Dimethyl-2-(2-(trifluoromethyl) phenyl)-4,5-dihydrooxazole has been explored in the context of catalytic ethylene oligomerization. The research by Speiser et al. (2004) highlighted the use of phosphinooxazoline ligands, including compounds similar to this compound, in examining the catalytic properties of their corresponding Ni(II) complexes. These complexes demonstrated significant yields and structural variations, impacting their catalytic behavior in ethylene oligomerization processes (Speiser, Braunstein, Saussine, & Welter, 2004).
Application in Synthesis of Novel Compounds
In another study, Hajib et al. (2019) described the synthesis of a compound using a structure related to this compound. This research focused on creating new compounds through nucleophilic substitution reactions, highlighting the versatility of oxazole derivatives in synthetic chemistry (Hajib, Alami, Faraj, & Aouine, 2019).
Development of Functionalized Polymers
Summers and Quirk (1996) investigated the use of oxazolyl polystyrene, synthesized by reacting poly(styryl)lithium with compounds like this compound. This led to the creation of aromatic carboxyl chain-end functionalized polystyrene, demonstrating the potential of such oxazoles in polymer science (Summers & Quirk, 1996).
Cycloruthenated Complex Synthesis
Jia et al. (2016) synthesized cycloruthenated complexes using ligands like this compound. These complexes exhibited catalytic activity in nitroarene reduction, underlining the compound's utility in creating catalysts with broad substrate compatibility (Jia, Zhang, Xie, Xu, Ling, & Zhang, 2016).
Fluorescent Molecular Probes
Diwu et al. (1997) explored the synthesis of fluorescent solvatochromic dyes using compounds structurally related to this compound. These dyes exhibited strong solvent-dependent fluorescence, suggesting applications as sensitive molecular probes in biological studies (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Propriétés
IUPAC Name |
4,4-dimethyl-2-[2-(trifluoromethyl)phenyl]-5H-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c1-11(2)7-17-10(16-11)8-5-3-4-6-9(8)12(13,14)15/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQOBOHXBPWAAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CC=C2C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide](/img/structure/B2790219.png)
![11,13-Dimethyl-4,5,7,11,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraene-10,12-dione](/img/structure/B2790222.png)










![1-(4-chlorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2790240.png)
